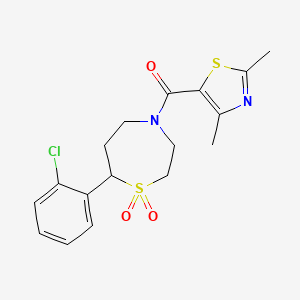

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethylthiazol-5-yl)methanone

Description

This compound features a 1,4-thiazepane ring system with a 1,1-dioxido modification, a 2-chlorophenyl substituent at the 7-position, and a 2,4-dimethylthiazol-5-yl methanone group. Structural elucidation of such compounds typically employs X-ray crystallography (e.g., SHELX programs for refinement ) and computational tools like Multiwfn for electronic property analysis .

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S2/c1-11-16(24-12(2)19-11)17(21)20-8-7-15(25(22,23)10-9-20)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEZHNPDISSYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic organic molecule belonging to the thiazepane class of compounds. Its unique structural features suggest potential applications in various biological contexts, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHClNOS

Molecular Weight : 423.9 g/mol

CAS Number : 2176270-99-6

The compound features a thiazepane ring, a dioxido group, and a thiazole moiety, which contribute to its pharmacological properties. The presence of halogenated phenyl groups enhances its biological activity by influencing electronic properties and steric interactions.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, altering their activity and leading to various biological effects.

- Receptor Modulation : It may bind to certain receptors involved in cellular signaling pathways, influencing cell proliferation and survival.

- Anticancer Activity : Similar thiazepane derivatives have shown promising anticancer properties by inhibiting tubulin polymerization and disrupting mitotic processes .

Anticancer Properties

Recent studies have indicated that thiazepane derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure of related compounds have resulted in IC values ranging from 0.7 to 2.6 μM against prostate cancer and melanoma cells . The specific compound under discussion has not been extensively studied in clinical trials but is hypothesized to share similar anticancer properties due to its structural analogies.

Antimicrobial Activity

Thiazepane derivatives are also recognized for their antimicrobial effects. The presence of the chlorophenyl group is particularly relevant as halogenated compounds often exhibit enhanced antibacterial properties. While specific data on this compound's antimicrobial activity is limited, related thiazepane compounds have demonstrated efficacy against various bacterial strains.

Structure-Activity Relationship (SAR)

Research on similar thiazepane compounds has highlighted the importance of structural modifications on biological activity. For instance:

| Compound | IC (μM) | Activity |

|---|---|---|

| ATCAA-1 | 0.4 - 2.2 | Prostate Cancer |

| ATCAA-2 | 1.6 - 3.9 | Melanoma |

These findings suggest that modifications such as aromatic substitutions can significantly enhance cytotoxicity against cancer cells .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its potential therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a vital role in determining its efficacy as a drug candidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

A. Thiazepane Derivatives

- Example: 7-Aryl-1,1-dioxido-1,4-thiazepanes (e.g., 7-(4-fluorophenyl)-analogues). Key Differences: Replacement of 2-chlorophenyl with 4-fluorophenyl alters steric and electronic profiles. The ortho-chloro group in the target compound may hinder rotational freedom compared to para-substituted analogues, impacting binding affinity in biological targets.

B. Thiazole-Containing Compounds

- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Key Differences: The triazole-thioether scaffold lacks the thiazepane sulfone but shares a sulfonylphenyl group. The target compound’s thiazole ring (vs. Synthetic Comparison: Both compounds utilize halogenated ketones, but the target’s thiazepane-thiazole linkage requires more complex cyclization, as seen in thiazolidinone syntheses (e.g., ) involving reflux with acetic acid/DMF .

Physicochemical and Electronic Properties

- Electrostatic Potential (ESP): Computational studies using Multiwfn could reveal that the 1,1-dioxido group in the thiazepane generates a strong electron-deficient region, contrasting with the electron-rich 2,4-dimethylthiazole. This polarity gradient is less pronounced in non-sulfonated analogues.

- Solubility: The sulfone group likely improves aqueous solubility compared to non-oxidized thiazepanes, similar to sulfonated triazoles in .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.